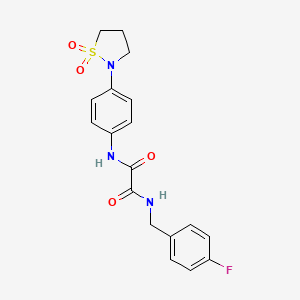

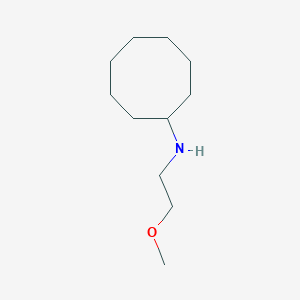

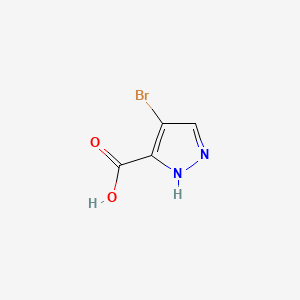

![molecular formula C33H31N3O3 B2731910 2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034391-84-7](/img/structure/B2731910.png)

2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Piperazine rings are common in pharmaceutical drugs and medicinal chemistry . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which is often associated with interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would provide information about the functional groups present in the molecule and their arrangement.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s Lipinski’s rule of five (RO5) compliance could also be evaluated to predict its “drugability” or potential as a pharmaceutical drug .Aplicaciones Científicas De Investigación

Luminescent Properties and Electron Transfer

Research on naphthalimide model compounds with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, has demonstrated significant luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in developing pH probes and fluorescence imaging tools, where the fluorescence quantum yields and charge separation energies of similar compounds could be exploited for biological and chemical sensing applications (Gan et al., 2003).

Halocyclization and Functional Derivatives

The halocyclization of related benz[de]isoquinoline-dione compounds has been explored, showcasing the chemical versatility and potential for creating diverse molecular structures. This process can lead to the formation of compounds with varied halogen substitutions, which may have implications for designing new materials or pharmaceuticals with tailored properties (Zborovskii et al., 2011).

Fluorimetric Detection of Formaldehyde

A derivative of benz[de]isoquinoline-dione, specifically designed for fluorimetric detection of formaldehyde, has shown enhanced fluorescence in the presence of formaldehyde. This application underlines the compound's utility in environmental monitoring and industrial safety, where rapid and sensitive detection of hazardous substances is crucial (Dong et al., 2016).

Chemoselective Reactions and Heterocycle Formation

The reactivity of isoquinoline and related compounds in chemoselective reactions to form spirooxazino derivatives and functionalized heterocycles has been documented. These studies open avenues for synthesizing complex organic molecules with potential pharmacological activities, highlighting the compound's role in drug discovery and organic synthesis (Esmaeili & Nazer, 2009).

Antitumor Activity and Fluorescent Ligands

A series of 1-arylpiperazine compounds with environment-sensitive fluorescent moieties have been synthesized, displaying high receptor affinity and promising fluorescence properties for 5-HT1A receptors. This suggests the potential for developing diagnostic tools or therapeutic agents targeting specific receptors or pathways in cancer and neurological disorders (Lacivita et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[4-(3,3-diphenylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O3/c37-30(23-29(24-9-3-1-4-10-24)25-11-5-2-6-12-25)35-20-17-34(18-21-35)19-22-36-32(38)27-15-7-13-26-14-8-16-28(31(26)27)33(36)39/h1-16,29H,17-23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQRANLOGTZOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

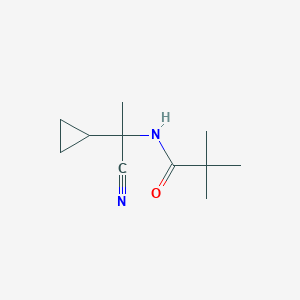

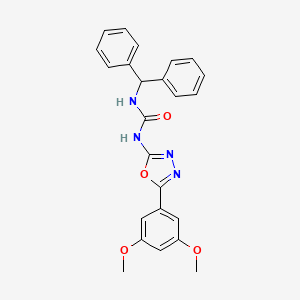

![1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2731830.png)

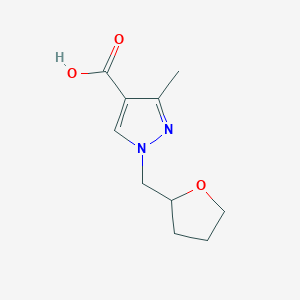

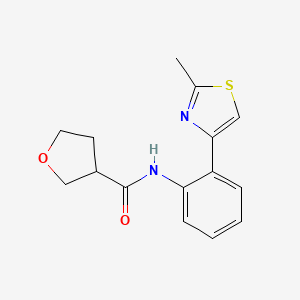

![1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2731836.png)

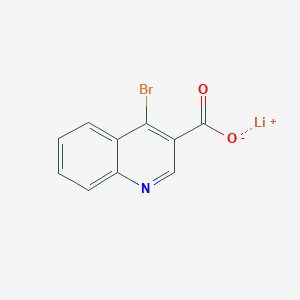

![1-(2,6-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2731841.png)

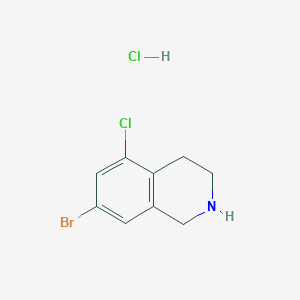

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)